(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is a chiral compound with the molecular formula C₁₃H₁₄O₆ and a molecular weight of 266.25 g/mol. It is derived from dimethyl tartrate through the reaction with benzaldehyde, resulting in the formation of a benzylidene acetal. This compound is notable for its unique stereochemical properties, which make it valuable in asymmetric synthesis and as a chiral auxiliary in various
As a chiral ligand, DMBT's mechanism of action involves coordinating with a metal catalyst to form a chiral complex. This complex then interacts with the substrate molecule in a stereoselective manner, directing the reaction to produce a specific enantiomer. The exact details of the mechanism depend on the specific reaction and the reaction conditions [].
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is a valuable chiral Brønsted acid catalyst. Due to its well-defined stereochemistry (4S,5S), it can be used to promote asymmetric reactions, favoring the formation of one enantiomer over another. Several studies have explored its use in reactions like aldol condensations, Michael additions, and Diels-Alder cycloadditions, leading to the synthesis of enantiopure compounds with potential applications in pharmaceuticals and agrochemicals [, ].
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate can serve as a versatile chiral starting material for the synthesis of other complex chiral molecules. Its inherent chirality can be transferred to other molecules through chemical transformations, allowing researchers to access enantioenriched products. For instance, the benzylidene group can be cleaved to generate a chiral diol intermediate, which can be further elaborated into various chiral building blocks [].
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate can be employed in the resolution of racemic mixtures. Racemic mixtures contain equal amounts of both enantiomers of a chiral molecule. By selectively forming diastereomeric salts with one enantiomer of the racemic mixture, (+)-Dimethyl 2,3-O-benzylidene-D-tartrate can facilitate the separation and purification of the desired enantiomer [].
The synthesis of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate typically involves the condensation of dimethyl D-tartrate with benzaldehyde. This reaction can be catalyzed by acids such as p-toluenesulfonic acid, facilitating the formation of the benzylidene structure through an acetal formation mechanism. The general reaction can be represented as follows:
This compound can also undergo hydrolysis under acidic conditions to regenerate dimethyl D-tartrate and benzaldehyde .
Research indicates that (+)-Dimethyl 2,3-O-benzylidene-D-tartrate exhibits significant biological activity, particularly as a chiral auxiliary in asymmetric synthesis. Its ability to influence stereochemistry makes it useful in the synthesis of biologically active compounds. For instance, it has been used in the enantioselective synthesis of various pharmaceuticals and agrochemicals, demonstrating its potential in drug development and medicinal chemistry .
Several methods exist for synthesizing (+)-Dimethyl 2,3-O-benzylidene-D-tartrate:
The primary applications of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate include:
Interaction studies involving (+)-Dimethyl 2,3-O-benzylidene-D-tartrate have focused on its role as a chiral auxiliary and its interactions with various reagents during asymmetric synthesis. These studies highlight how the compound influences reaction pathways and enantioselectivity, making it a critical component in designing efficient synthetic routes for complex molecules .
There are several compounds similar to (+)-Dimethyl 2,3-O-benzylidene-D-tartrate that share structural characteristics or applications. Here is a comparison highlighting its uniqueness:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Dimethyl L-tartrate | Chiral auxiliary for enantioselective reactions | Used primarily for epoxidation and halogenation |
Dimethyl 2,3-O-benzylidene-L-tartrate | Enantiomer of the compound discussed | Different stereochemistry affecting reactivity |
Benzylidene derivatives | General class including various aldehydes | Varying degrees of chirality and reactivity |
Unlike other similar compounds, (+)-Dimethyl 2,3-O-benzylidene-D-tartrate is specifically designed for inducing chirality in synthetic processes while maintaining stability and ease of use in laboratory settings . Its unique structure allows for selective reactions that are crucial in pharmaceutical chemistry.
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate exhibits a well-defined melting point range of 74–76°C, as consistently reported across multiple commercial sources and analytical studies [1] [2] [3] [4] [5]. This relatively sharp melting point indicates good purity and crystalline structure of the compound. The melting behavior reflects the compound's rigid benzylidene acetal framework, which restricts molecular motion and creates defined intermolecular interactions through the dioxolane ring system.
Property | Value | Source References |
---|---|---|
Melting Point | 74-76°C | [1] [2] [3] [4] [5] |
Storage Temperature | 2-8°C | [1] [3] [4] |
Flash Point | 158.7°C | [2] [5] |
Theoretical calculations and structure-based predictions provide two primary boiling point estimates for (+)-Dimethyl 2,3-O-benzylidene-D-tartrate. The predicted boiling point of 357.6±37.0°C represents computational modeling based on molecular structure and intermolecular forces [1] [6]. An alternative calculation suggests 409.3°C at 760 mmHg [2] [5], indicating the significant effect of different prediction methodologies.
These elevated boiling points result from several structural factors: the compound's molecular weight of 266.25 g/mol, the presence of polar ester groups creating dipole-dipole interactions, and the rigid benzylidene acetal structure that limits conformational flexibility. The substantial difference between melting and boiling points (approximately 280-330°C gap) demonstrates the compound's thermal stability range and indicates potential for high-temperature applications under controlled conditions.
The solubility profile of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate demonstrates characteristic behavior expected for compounds containing both polar ester functionalities and hydrophobic aromatic components. The compound exhibits high solubility in polar protic solvents such as methanol, ethanol, and isopropanol due to hydrogen bonding capabilities with the ester carbonyl groups [7] [8] [9].
Solvent Category | Expected Solubility | Structural Basis |
---|---|---|
Polar Protic Solvents | High | H-bonding with ester groups |
Polar Aprotic Solvents | High | Polar compatibility |
Aromatic Solvents | Moderate to High | π-π interactions with benzyl group |
Aqueous Systems | Low to Moderate | Limited H-bonding capacity |
Nonpolar Solvents | Low | Hydrophobic limitations |
In aqueous environments, the compound demonstrates limited solubility compared to its behavior in organic solvents. This reduced aqueous solubility stems from the substantial hydrophobic character imparted by the benzylidene protecting group, which disrupts water's hydrogen-bonded network [9] [10]. The polar ester groups provide some water compatibility, but the overall molecular architecture favors organic phases.
The compound's intermediate polarity (LogP = 0.81520) [2] [5] positions it at the boundary between hydrophilic and lipophilic behavior, making it suitable for applications requiring moderate amphiphilic properties. This solubility profile is particularly advantageous for synthetic applications where selective extraction or phase separation is required.
The optical rotation of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate provides definitive characterization of its stereochemical purity and configuration. The specific rotation value of [α]²⁰/D +33±1° measured in benzene at 7% concentration represents the compound's inherent chirality derived from the D-tartrate backbone [1] [3] [4].
Optical Property | Value | Measurement Conditions |
---|---|---|
Specific Rotation | [α]²⁰/D +33±1° | 20°C, benzene, c=7% |
Stereochemical Configuration | (4S,5S) | Absolute configuration |
Enantiomeric Purity | >98% | Commercial specifications |
The measured optical rotation demonstrates several important aspects of the compound's stereochemical integrity. The positive rotation confirms the D-configuration of the original tartrate precursor, while the magnitude indicates complete retention of stereochemical information during the benzylidene protection process [12]. The precision of the measurement (±1°) suggests minimal racemization under standard storage and handling conditions.
Benzene serves as the optimal solvent for optical rotation measurements due to its aprotic nature, which prevents hydrogen bonding interactions that could influence the measured rotation [13]. The choice of 7% concentration provides sufficient optical density while avoiding aggregation effects that might occur at higher concentrations.
The stereochemical stability of the compound relates directly to the conformational rigidity imposed by the 1,3-dioxolane ring system. This cyclic structure locks the adjacent chiral centers in a defined relative configuration, preventing epimerization under mild conditions and maintaining optical purity during synthetic transformations.
The hydrolytic stability of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate centers on the lability of the benzylidene acetal protecting group under various conditions. Research demonstrates that benzylidene acetals undergo acid-catalyzed hydrolysis through an SN1-like mechanism with a Hammett correlation ρ value of approximately -4.06, indicating substantial positive charge development at the benzylic position during the transition state [14].
Stability Condition | Hydrolysis Rate | Mechanism |
---|---|---|
pH 7-9 (Neutral-Basic) | Very Slow | Minimal acetal cleavage |
pH 5-6 (Mildly Acidic) | Moderate | Protonation-initiated hydrolysis |
pH < 3 (Strongly Acidic) | Rapid | SN1-type carbocation formation |
Anhydrous Conditions | Negligible | No nucleophilic water available |
The hydrolysis kinetics of the benzylidene acetal group demonstrate strong pH dependence, with dramatic rate increases under acidic conditions [14] [15]. At pH 5.0, the hydrolysis proceeds with moderate rates, while pH reduction to 4.0 can increase reaction rates by orders of magnitude due to enhanced protonation of the acetal oxygen atoms.
Temperature effects significantly influence both hydrolysis and potential racemization processes. Elevated temperatures (>80°C) combined with moisture create conditions favoring both acetal cleavage and potential stereochemical erosion [16]. The activation energy for benzylidene acetal hydrolysis varies with substrate structure, but generally ranges from 15-25 kcal/mol for similar systems.
Under standard storage and handling conditions, (+)-Dimethyl 2,3-O-benzylidene-D-tartrate demonstrates excellent stereochemical stability [17]. The compound maintains its optical rotation and enantiomeric excess when stored at recommended temperatures (2-8°C) in dry conditions. Racemization becomes a concern only under harsh conditions involving high temperatures combined with polar protic solvents or strong bases.
The mechanistic basis for racemization resistance lies in the conformational constraints imposed by the dioxolane ring system. This cyclic structure prevents the bond rotations and molecular rearrangements typically required for epimerization at the α-carbon positions. Additionally, the ester functionalities provide electronic stabilization that further inhibits stereochemical scrambling under mild conditions.